6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
Difluoromethylation of heterocycles has been a highly intriguing research topic, and substantial progress has been made in the past decades . For example, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole were easily prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .Molecular Structure Analysis
The molecular structure of fluorine-containing compounds can be complex. For instance, each {Ir(dfppy)2}+ unit is coordinated by a neutral ligand pidpyH in one compound, while by a pidpy− anion in another .Chemical Reactions Analysis
Difluoromethylation of heterocycles often involves a radical process . Fluorine substitution can dramatically influence the chemical outcome .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-containing compounds can vary widely. For example, (2,4-Difluorophenyl)acetate has a molecular formula of C8H5F2O2 .Mechanism of Action
Safety and Hazards
Future Directions
The field of difluoromethylation is advancing rapidly, with state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years . Future research will likely continue to explore the design and catalytic mechanism as well as the representative outcomes and applications .
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-3-2-7(13)4-8(9)14/h2-5,12H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHWAZQEGMMHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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